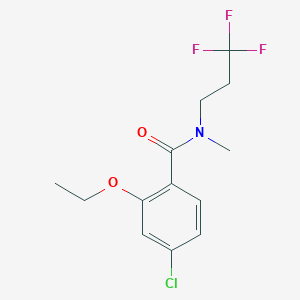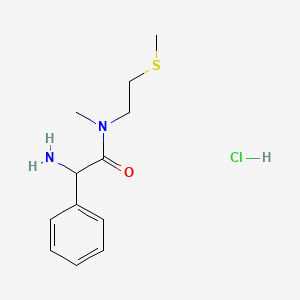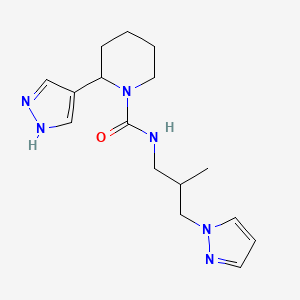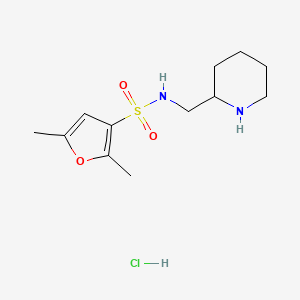
4-chloro-2-ethoxy-N-methyl-N-(3,3,3-trifluoropropyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-2-ethoxy-N-methyl-N-(3,3,3-trifluoropropyl)benzamide is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as TFP or TFPB and is widely used in biochemical and physiological studies.
Mecanismo De Acción
TFPB selectively inhibits the activity of PIM kinases by binding to a specific pocket in the kinase domain. This binding prevents the kinase from phosphorylating its substrates, thereby inhibiting downstream signaling pathways that promote cell growth and survival. The anti-inflammatory and anti-fibrotic effects of TFPB are thought to be mediated through its ability to inhibit the activity of other kinases involved in these processes.
Biochemical and Physiological Effects:
Inhibition of PIM kinases by TFPB has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to a reduction in tumor growth in preclinical models. TFPB has also been shown to reduce inflammation and fibrosis in animal models of chronic inflammatory and fibrotic diseases. However, the effects of TFPB on normal cells and tissues are not well understood and require further investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using TFPB in lab experiments is its specificity for PIM kinases, which allows for the selective inhibition of these kinases without affecting other signaling pathways. However, TFPB is a relatively new compound and its effects on normal cells and tissues are not well characterized. Additionally, TFPB has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
Future research on 4-chloro-2-ethoxy-N-methyl-N-(3,3,3-trifluoropropyl)benzamide should focus on further elucidating its mechanism of action and its effects on normal cells and tissues. Additionally, the development of more soluble analogs of TFPB could improve its usefulness in certain experimental settings. Finally, the potential clinical applications of TFPB for the treatment of cancer and chronic inflammatory and fibrotic diseases should be further explored.
Métodos De Síntesis
The synthesis of 4-chloro-2-ethoxy-N-methyl-N-(3,3,3-trifluoropropyl)benzamide involves the reaction of 4-chloro-2-nitrobenzoic acid with ethyl alcohol in the presence of a catalyst, followed by the reduction of the resulting ethyl ester using sodium borohydride. The final step involves the reaction of the resulting amine with 3,3,3-trifluoropropylisocyanate in the presence of a base to yield the desired product.
Aplicaciones Científicas De Investigación
4-chloro-2-ethoxy-N-methyl-N-(3,3,3-trifluoropropyl)benzamide is widely used in scientific research for its ability to selectively inhibit the activity of a specific type of protein kinase called PIM kinases. These kinases are involved in the regulation of cell growth and survival, making them attractive targets for the development of cancer therapeutics. TFPB has also been shown to have anti-inflammatory and anti-fibrotic effects, making it a potential candidate for the treatment of chronic inflammatory and fibrotic diseases.
Propiedades
IUPAC Name |
4-chloro-2-ethoxy-N-methyl-N-(3,3,3-trifluoropropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClF3NO2/c1-3-20-11-8-9(14)4-5-10(11)12(19)18(2)7-6-13(15,16)17/h4-5,8H,3,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNIODFKSYMKPBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)Cl)C(=O)N(C)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[3-(1,3-Thiazol-2-yl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B7642735.png)
![Methyl 5-[[5-(hydroxymethyl)furan-2-yl]methylamino]-2-methylbenzoate](/img/structure/B7642748.png)
![5-[4-(3-propan-2-yl-1,2,4-thiadiazol-5-yl)piperazine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7642750.png)
![1-[6-[[Phenyl(pyridin-2-yl)methyl]amino]pyridin-3-yl]pyrrolidin-2-one](/img/structure/B7642759.png)
![N-[4-(azepan-1-ylmethyl)-1,3-thiazol-2-yl]-2-morpholin-4-ylacetamide](/img/structure/B7642764.png)
![N-[[1-(4-fluorophenyl)pyrazol-3-yl]methyl]-3-methylsulfonylaniline](/img/structure/B7642765.png)

![N-[(3-propan-2-yloxyphenyl)methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7642779.png)
![3-[2-Fluoro-6-(propan-2-ylamino)anilino]-1-methylpyrrolidin-2-one](/img/structure/B7642790.png)


![2-(1H-pyrazol-4-yl)-N-[1-(1,3,5-trimethylpyrazol-4-yl)propyl]piperidine-1-carboxamide](/img/structure/B7642798.png)
![N-[(3-nitrophenyl)methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7642812.png)
